Scd1/5-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scd1/5-IN-1 est un composé qui inhibe l'activité de la stéaroyl-CoA désaturase 1 et de la stéaroyl-CoA désaturase 5. La stéaroyl-CoA désaturase 1 est une enzyme qui convertit les acides gras saturés en acides gras monoinsaturés, essentiels à diverses fonctions cellulaires, notamment la fluidité membranaire, la signalisation et l'expression génique . La stéaroyl-CoA désaturase 5 est une autre isoforme de l'enzyme avec des fonctions similaires . L'inhibition de ces enzymes a été étudiée pour ses applications thérapeutiques potentielles dans le cancer, les troubles métaboliques et d'autres maladies .

Méthodes De Préparation

La synthèse de Scd1/5-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse commence généralement par la préparation d'un précurseur approprié, suivie d'une série de réactions chimiques telles que l'alkylation, l'acylation et la cyclisation . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour obtenir le produit souhaité . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions à l'aide de réacteurs à écoulement continu et l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Scd1/5-IN-1 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

Scd1/5-IN-1 a été largement étudié pour ses applications en recherche scientifique dans divers domaines :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la stéaroyl-CoA désaturase 1 et de la stéaroyl-CoA désaturase 5. Ces enzymes sont impliquées dans la conversion des acides gras saturés en acides gras monoinsaturés, essentiels à diverses fonctions cellulaires . En inhibant ces enzymes, this compound perturbe le métabolisme des acides gras, entraînant des modifications de la fluidité membranaire, des voies de signalisation et de l'expression génique . Les cibles moléculaires de this compound comprennent les sites actifs des enzymes stéaroyl-CoA désaturase, où il se lie et empêche l'activité enzymatique .

Mécanisme D'action

Scd1/5-IN-1 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 and stearoyl-CoA desaturase 5. These enzymes are involved in the conversion of saturated fatty acids to monounsaturated fatty acids, which are essential for various cellular functions . By inhibiting these enzymes, this compound disrupts fatty acid metabolism, leading to changes in membrane fluidity, signaling pathways, and gene expression . The molecular targets of this compound include the active sites of stearoyl-CoA desaturase enzymes, where it binds and prevents the enzymatic activity .

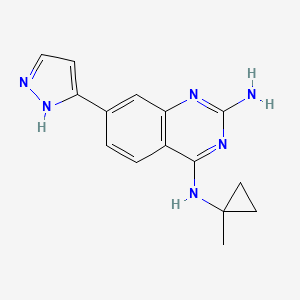

Comparaison Avec Des Composés Similaires

Scd1/5-IN-1 est unique en son genre par sa capacité à inhiber à la fois la stéaroyl-CoA désaturase 1 et la stéaroyl-CoA désaturase 5, ce qui en fait un outil précieux pour étudier les effets combinés de ces enzymes . Des composés similaires comprennent :

Inhibiteurs de la stéaroyl-CoA désaturase 1 : Composés qui inhibent spécifiquement la stéaroyl-CoA désaturase 1, comme l'acide stérulique.

Inhibiteurs de la stéaroyl-CoA désaturase 5 : Composés qui inhibent spécifiquement la stéaroyl-CoA désaturase 5, bien que moins d'exemples soient disponibles.

Inhibiteurs doubles : Autres composés qui inhibent à la fois la stéaroyl-CoA désaturase 1 et la stéaroyl-CoA désaturase 5, mais avec des structures chimiques et des mécanismes d'action différents.

This compound se démarque par son profil d'inhibition spécifique et les recherches approfondies menées sur ses applications et ses mécanismes .

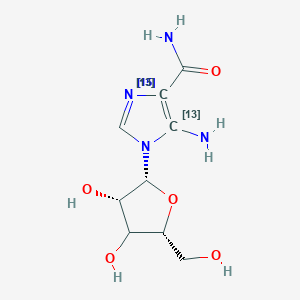

Propriétés

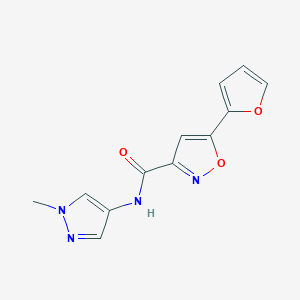

Formule moléculaire |

C12H10N4O3 |

|---|---|

Poids moléculaire |

258.23 g/mol |

Nom IUPAC |

5-(furan-2-yl)-N-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C12H10N4O3/c1-16-7-8(6-13-16)14-12(17)9-5-11(19-15-9)10-3-2-4-18-10/h2-7H,1H3,(H,14,17) |

Clé InChI |

FCICSKVGJNZDGZ-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)